molecular formula C18H16FNO6 B8319979 Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate

Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate

Cat. No. B8319979
M. Wt: 361.3 g/mol
InChI Key: YDGNOSAQDYIKJK-UHFFFAOYSA-N
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Patent
US08026270B2

Procedure details

Sodium hydride (17.8 g, 445 mmol) was added portionwise to a solution of benzyl ethyl malonate (98.9, 445 mmol) in dry DMF (280 ml) and stirred for 10 minutes. Cooled to 10° C. over 30 minutes. 2,4-difluoro-1-nitrobenzene (48.9 ml, 445 mmol) was added and stirred at room temperature for 16 hours. The reaction mixture was quenched with 2N hydrochloric acid (150 ml) to pH 3-4 then extracted ×2 with ether. The combined organics washed with 2× water and brine, dried over magnesium sulphate and evaporated to a yellow oil. Purified by chromatography on silica gel eluting with 5% ethyl acetate in hexane to give the title compound as a yellow oil (11.66, 32.3 mmol). LC/MS: Rt=3.39, [MH]− 360.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
445 mmol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
48.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[F:19][C:20]1[CH:25]=[C:24](F)[CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28]>CN(C=O)C>[F:19][C:20]1[CH:25]=[C:24]([CH:4]([C:3]([O:11][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:23]=[CH:22][C:21]=1[N+:27]([O-:29])=[O:28] |f:0.1|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
445 mmol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC1=CC=CC=C1
Name
Quantity
280 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
48.9 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 2N hydrochloric acid (150 ml) to pH 3-4
EXTRACTION
Type
EXTRACTION
Details
then extracted ×2 with ether
WASH
Type
WASH
Details
The combined organics washed with 2× water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil
CUSTOM
Type
CUSTOM
Details
Purified by chromatography on silica gel eluting with 5% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.3 mmol
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.